molecular formula C7H2ClF2NO2S B2525566 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride CAS No. 1807047-85-3

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride

Cat. No.: B2525566
CAS No.: 1807047-85-3
M. Wt: 237.6
InChI Key: RVURPSCOXJRTFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar electrophilic aromatic substitution reactions on a larger scale. The use of specialized equipment and controlled environments ensures the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Common in aromatic compounds, where the sulfonyl chloride group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

    Addition Reactions: Although less common, addition reactions can occur under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential pharmaceutical applications due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile in aromatic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its applications in modifying other molecules and creating new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

2-cyano-4,6-difluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-4(3-11)1-5(9)2-6(7)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVURPSCOXJRTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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